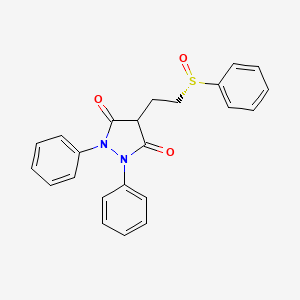

(S)-Sulfinpyrazone

Description

Historical Context of Sulfinpyrazone (B1681189) Research beyond Clinical Applications

Sulfinpyrazone, a pyrazolidine (B1218672) derivative, has been a subject of scientific inquiry for decades, with research interests evolving significantly over time. taylorandfrancis.com Initially recognized for its effects on uric acid, the focus of research has expanded to encompass its influence on platelet function and, more recently, the stereochemical nuances of its action.

Sulfinpyrazone was first identified as a potent uricosuric agent, a substance that increases the excretion of uric acid in the urine. drugbank.comdrugbank.com Research in the mid-20th century, alongside compounds like probenecid (B1678239) and benzbromarone (B1666195), established sulfinpyrazone as a significant tool for studying the renal handling of uric acid. biotech-asia.orgexplorationpub.comexplorationpub.com These early investigations, often outside of direct clinical trials for gout, focused on its mechanism of action, demonstrating that it competitively inhibits the reabsorption of uric acid in the proximal convoluted tubules of the kidneys. drugbank.comncats.io This is achieved through the inhibition of the urate anion transporter 1 (URAT1). taylorandfrancis.compharmgkb.org This foundational research helped to elucidate the physiological pathways of urate transport and established a basis for the development of other uricosuric compounds. biotech-asia.orgindexcopernicus.com

Beyond its uricosuric properties, research interest evolved to investigate sulfinpyrazone's effects on blood platelets. drugbank.com Studies began to explore its role as a platelet inhibitor and antithrombotic agent. drugbank.com This line of research demonstrated that sulfinpyrazone could inhibit platelet aggregation, a key process in the formation of thrombi. thieme-connect.comnih.gov The mechanism for this was found to be related to the inhibition of prostaglandin (B15479496) synthesis, specifically by acting as a competitive inhibitor of the cyclooxygenase (COX) enzyme, which limits the production of thromboxane (B8750289) A2. taylorandfrancis.comthoracickey.com Research in animal models, such as baboons, was used to compare its antithrombotic efficacy against other agents and to understand its interactions, revealing that its effects could be potentiated by other drugs like aspirin. nih.gov While its anti-inflammatory properties are considered therapeutically insignificant, its impact on platelet function opened new avenues for research into arterial thrombosis. taylorandfrancis.comdrugbank.comijpp.com

A significant shift in sulfinpyrazone research occurred with the growing appreciation for stereochemistry in pharmacology. Sulfinpyrazone is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-sulfinpyrazone and (R)-sulfinpyrazone. Research began to focus on the distinct pharmacological and metabolic profiles of these individual enantiomers.

Studies investigating drug interactions, particularly with the anticoagulant warfarin (B611796), provided compelling evidence of stereoselectivity. Research showed that sulfinpyrazone's interaction with warfarin was stereoselective, primarily affecting the metabolism of the more potent (S)-warfarin enantiomer. ahajournals.orgnih.gov This potentiation was linked to the reduced metabolic clearance of (S)-warfarin. ahajournals.org Further mechanistic studies using human liver microsomes identified the specific cytochrome P450 enzymes responsible for metabolizing sulfinpyrazone and its sulfide (B99878) metabolite. It was found that the oxidation of the sulfinpyrazone sulfide metabolite (SPZS) to sulfinpyrazone is catalyzed by both P450 2C9 and P450 3A4, with the P450 2C9-mediated process showing a high degree of enantiomeric selectivity. researchgate.net This focus on the molecular level highlighted that the biological activity and drug-drug interaction potential of sulfinpyrazone are intimately linked to its chiral nature. slideshare.net

Significance of Chirality in Drug Metabolism and Pharmacology Research

The study of this compound is emblematic of the broader importance of chirality in modern pharmaceutical research. Chirality, a fundamental property of molecular asymmetry, is a critical factor in the interaction between drugs and biological systems. ijirset.comresearchfloor.org

The human body is an inherently chiral environment, composed of stereospecific building blocks like L-amino acids and D-sugars. rsc.orgwikipedia.org Consequently, biological targets such as enzymes and receptors are chiral, enabling them to differentiate between the enantiomers of a chiral drug. rsc.orgmdpi.com This principle of stereoselective interaction means that two enantiomers, despite having identical chemical formulas, can exhibit markedly different biological activities. ijirset.comlongdom.org

One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to different, sometimes undesirable, effects. wikipedia.org The differential binding affinity of enantiomers to their target sites is a cornerstone of this principle. researchfloor.orgrsc.org This understanding has led to a paradigm shift in drug development, with an increasing emphasis on producing single-enantiomer drugs to create more selective and effective therapeutic agents. ijirset.comresearchfloor.org

| Feature | (S)-Warfarin with Sulfinpyrazone | (R)-Warfarin with Sulfinpyrazone |

| Hypoprothrombinemia | Highly significant augmentation | No significant change |

| Plasma Warfarin Concentration | Highly significant augmentation | Significant reduction |

| Primary Interaction Mechanism | Reduced metabolic clearance of (S)-warfarin | Not specified |

| Data derived from a study on the stereoselective interaction of sulfinpyrazone with warfarin enantiomorphs in human subjects. ahajournals.org |

Recognizing the chirality of a drug is crucial for conducting accurate mechanistic studies. Investigating a racemic mixture (a 1:1 mixture of both enantiomers) as a single entity can obscure the true nature of its pharmacological action and metabolic fate. wikipedia.orguni-goettingen.de Stereoselective analytical methods are therefore essential to determine the individual pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic profiles of each enantiomer. nih.gov

Mechanistic studies on chiral compounds delve into how each enantiomer interacts with metabolic enzymes, such as the cytochrome P450 family. researchgate.net For instance, one enantiomer might be a substrate or inhibitor of a specific enzyme, while the other is not, leading to complex drug-drug interactions that can only be understood through a stereoselective lens. slideshare.nettandfonline.com Such studies are vital for predicting how a drug will behave, understanding variability in patient responses, and designing safer and more effective medicines. nih.govnih.govsciexplor.com The detailed investigation of chiral molecules at the mechanistic level allows researchers to build a more precise model of drug action, moving beyond generalized observations to a specific, molecular-level understanding. researchgate.netresearchgate.netacs.org

| Metabolic Step | Enantiomeric Selectivity | Primary Enzymes Involved |

| Oxidation of SPZS to Sulfinpyrazone | High selectivity with P450 2C9 (9:1 ratio) | P450 2C9, P450 3A4 |

| Oxidation of Sulfinpyrazone to Sulfone | Not specified as highly selective | P450 3A4 |

| Data derived from research on the metabolism of sulfinpyrazone by human liver microsomes. researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H20N2O3S |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

1,2-diphenyl-4-[2-[(S)-phenylsulfinyl]ethyl]pyrazolidine-3,5-dione |

InChI |

InChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2/t29-/m0/s1 |

InChI Key |

MBGGBVCUIVRRBF-LJAQVGFWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CC[S@](=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Chemical and Stereochemical Characterization of Sulfinpyrazone

Structural Basis of Sulfinpyrazone (B1681189) Chirality

The three-dimensional arrangement of atoms in Sulfinpyrazone gives rise to its chiral nature, a critical factor influencing its interaction with biological systems.

The chirality of the Sulfinpyrazone molecule originates from the sulfur atom in the sulfoxide (B87167) functional group. A sulfur atom with two different substituents and a lone pair of electrons can act as a stereogenic center. In the case of Sulfinpyrazone, the sulfur atom is bonded to an oxygen atom, a phenyl group, and an ethyl group which is in turn attached to the pyrazolidinedione core. This arrangement makes the sulfur atom a chiral center, leading to the existence of stereoisomers sigmaaldrich.com.

Due to the chiral sulfur center, Sulfinpyrazone exists as a pair of enantiomers: (S)-Sulfinpyrazone and (R)-Sulfinpyrazone. These enantiomers are physically and chemically identical in an achiral environment but exhibit different properties, such as optical rotation and interactions with other chiral molecules, including biological receptors and enzymes. The (S) and (R) designation is based on the Cahn-Ingold-Prelog priority rules, which assign priorities to the groups attached to the chiral center to define the absolute configuration of each enantiomer.

Stereoselective Synthesis and Isolation Methodologies for Sulfinpyrazone and Related Chiral Sulfoxides

The synthesis and isolation of single enantiomers of chiral sulfoxides like this compound are crucial for investigating their distinct biological activities. Methodologies focus on either synthesizing the desired enantiomer directly (asymmetric synthesis) or separating a racemic mixture.

The stereoselective synthesis of chiral sulfinyl compounds is a well-established field in organic chemistry. Several strategies can be employed to achieve the synthesis of enantiomerically enriched sulfoxides.

One of the foundational and widely recognized methods is the Andersen synthesis , which utilizes a chiral auxiliary. This approach typically involves the following steps:

Reaction of a sulfinyl chloride (e.g., p-toluenesulfinyl chloride) with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinate esters.

Separation of these diastereomers, which have different physical properties, often through crystallization.

Nucleophilic substitution at the sulfur center of the desired diastereomer with an organometallic reagent, like a Grignard reagent (R-MgBr). This reaction proceeds with an inversion of configuration at the sulfur atom to yield the enantiomerically pure sulfoxide nih.govacs.orgacs.org.

Modern advancements in asymmetric synthesis have also introduced catalytic methods. These include the enantioselective oxidation of prochiral sulfides using chiral catalysts, often based on transition metals like titanium or vanadium, in the presence of an oxidizing agent nih.govacs.org. Biocatalysis, employing enzymes to perform stereoselective oxidations, has also emerged as a powerful and environmentally benign approach for producing chiral sulfoxides .

| Asymmetric Synthesis Approach | Description | Key Features |

|---|---|---|

| Andersen Synthesis (Chiral Auxiliary) | Reaction of a sulfinyl chloride with a chiral alcohol (e.g., (-)-menthol) to form diastereomeric sulfinates, followed by separation and nucleophilic substitution. | Well-established, relies on separation of diastereomers, proceeds with inversion of configuration. |

| Catalytic Asymmetric Oxidation | Oxidation of a prochiral sulfide (B99878) using a chiral metal catalyst (e.g., Ti, V) and an oxidant. | Economical for large-scale synthesis, relies on the design of effective chiral catalysts. |

| Biocatalysis | Use of enzymes (e.g., monooxygenases) to perform stereoselective oxidation of sulfides. | High enantioselectivity, mild reaction conditions, environmentally friendly. |

When a stereoselective synthesis is not employed, the resulting racemic mixture of sulfinpyrazone must be separated into its individual enantiomers. This process is known as chiral resolution.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantiomeric separation of chiral drugs. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of racemic compounds, including sulfoxides sigmaaldrich.comwindows.net. The separation can be optimized by adjusting the mobile phase composition and temperature nih.gov.

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and requiring only small sample volumes mdpi.com. In CE, a chiral selector is typically added to the background electrolyte. Cyclodextrins and their derivatives are common chiral selectors that form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and enabling separation nih.gov.

| Separation Technique | Principle | Common Chiral Selector/Stationary Phase |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide-based columns (e.g., cellulose or amylose derivatives). |

| Capillary Electrophoresis (CE) | Differential mobility of transient diastereomeric complexes formed with a chiral selector in the electrolyte. | Cyclodextrins and their derivatives. |

Spectroscopic and Chromatographic Techniques for Enantiomer Identification and Purity Assessment

Once synthesized or separated, the identity and enantiomeric purity of this compound must be confirmed.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers will produce mirror-image CD spectra, with one enantiomer showing a positive signal (a positive Cotton effect) at a particular wavelength and the other showing a negative signal. This technique is not only qualitative for identifying enantiomers but can also be used quantitatively to determine enantiomeric purity. HPLC systems can be coupled with a CD detector (HPLC-CD) to provide simultaneous separation and chiroptical analysis nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy in an achiral solvent does not distinguish between enantiomers. However, by using a chiral solvating agent (CSA) , it is possible to induce chemical shift differences between the signals of the two enantiomers. The CSA forms diastereomeric complexes with the enantiomers, which are non-equivalent in the NMR spectrum. By integrating the distinct signals for each enantiomer, the enantiomeric ratio can be determined accurately nih.govbates.eduresearchgate.netunipi.it.

Chromatographic methods , particularly chiral HPLC, as described in the previous section, are the gold standard for assessing enantiomeric purity. By achieving baseline separation of the enantiomers, the peak area of each can be integrated to calculate the enantiomeric excess (ee) with high accuracy and precision nih.gov.

Chiral High-Performance Liquid Chromatography (HPLC) Applications

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective separation of pharmaceutical compounds. The primary approach for separating enantiomers like this compound involves the use of a chiral stationary phase (CSP). These phases create a chiral environment where the transient formation of diastereomeric complexes between the enantiomers and the CSP leads to differential retention times, allowing for their separation.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad enantiorecognition capabilities for a diverse range of chiral compounds. For sulfoxide-containing drugs, which are structurally related to sulfinpyrazone, columns like Chiralpak AD-H and Chiralcel OD-H have demonstrated effective separations. mdpi.com The separation mechanism on these CSPs often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are influenced by the mobile phase composition. Typically, a mobile phase consisting of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol (B145695) or isopropanol is employed to achieve optimal resolution. mdpi.com While specific application notes detailing the separation of sulfinpyrazone enantiomers are not prevalent, the established success with similar sulfoxide compounds provides a strong basis for method development.

Table 1: Illustrative Chiral HPLC Conditions for Sulfoxide-Containing Drugs

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Chiralcel OD-H |

| Mobile Phase | n-Hexane / Ethanol |

| Detection | UV Spectroscopy |

| Principle | Formation of transient diastereomeric complexes with the CSP. |

Note: This table represents typical conditions for related compounds, as specific data for sulfinpyrazone is limited in publicly available research.

Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, efficiency, and reduced environmental impact due to its use of supercritical carbon dioxide as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster analyses without compromising resolution.

For the enantiomeric separation of pharmaceuticals, SFC is almost always paired with chiral stationary phases, similar to HPLC. The addition of a small percentage of an organic modifier, typically an alcohol like methanol or ethanol, is crucial for modulating the retention and selectivity of the enantiomers. Polysaccharide-based CSPs are also the most commonly used and successful columns in chiral SFC. nih.gov The technique has been shown to be particularly effective for the separation of chiral sulfoxides. The precise control over temperature and pressure in SFC systems allows for fine-tuning of the mobile phase properties, which can significantly impact the separation of enantiomers. Given its success with structurally similar compounds, SFC is a highly promising technique for the efficient separation of (S)- and (R)-sulfinpyrazone.

Table 2: General Parameters for Chiral SFC Method Development

| Parameter | Typical Range/Value |

|---|---|

| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak series) |

| Mobile Phase | CO2 / Methanol or Ethanol |

| Back Pressure | 100 - 200 bar |

| Temperature | 25 - 40 °C |

| Detection | UV, Mass Spectrometry (MS) |

Note: These parameters serve as a general guideline for separating chiral sulfoxides via SFC.

Mass Spectrometry Techniques in Chiral Analysis

Mass Spectrometry (MS) is a powerful detection technique prized for its sensitivity and specificity. However, as a mass-based detector, it cannot inherently distinguish between enantiomers, which have identical masses. Therefore, for chiral analysis, MS must be coupled with a chiral separation technique, most commonly HPLC or SFC (LC-MS or SFC-MS).

In the context of analyzing this compound, an LC-MS or SFC-MS setup would allow for the sensitive quantification of the individual enantiomers after they have been separated by the chiral column. This is particularly valuable for analyzing biological samples where concentrations may be very low. The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity for sulfinpyrazone and its metabolites.

While direct chiral recognition by mass spectrometry is an area of ongoing research, it typically requires the formation of diastereomeric complexes with a chiral selector ion in the gas phase. The differing stabilities of these complexes can then lead to different fragmentation patterns upon collision-induced dissociation (CID), allowing for differentiation. However, the most established and routine method for the chiral analysis of pharmaceuticals like sulfinpyrazone remains the hyphenation of a chromatographic chiral separation method with mass spectrometric detection. Studies on the interaction between sulfinpyrazone and warfarin (B611796) have utilized Gas Chromatography-Mass Spectrometry (GC/MS) to analyze the stereoisomers of warfarin, demonstrating the utility of mass spectrometry in stereochemical investigations, although this study did not focus on the separation of sulfinpyrazone enantiomers themselves. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-Sulfinpyrazone |

| Sulfinpyrazone |

| Warfarin |

| Ethanol |

| Isopropanol |

| Methanol |

| n-Hexane |

Molecular and Cellular Pharmacology of Sulfinpyrazone Enantiomers

Uricosuric Mechanisms at the Molecular Level

(S)-Sulfinpyrazone exerts its uricosuric effects—the potentiation of uric acid excretion in the urine—by interacting with specific transporters in the renal tubules. drugbank.com This action decreases plasma urate concentrations, which is beneficial in conditions characterized by hyperuricemia. drugbank.commims.com The primary mechanism involves the competitive inhibition of uric acid reabsorption in the proximal convoluted tubule. drugbank.com

A key molecular target for sulfinpyrazone (B1681189) is the urate anion transporter 1 (URAT1), a protein located on the apical membrane of kidney proximal tubular cells that is responsible for the majority of urate reabsorption from the glomerular filtrate. drugbank.comnih.gov By inhibiting URAT1, sulfinpyrazone blocks the reabsorption of urate, leading to its increased excretion. drugbank.comtaylorandfrancis.com

Recent structural studies using cryo-electron microscopy have provided detailed insights into this inhibitory mechanism. nih.govnih.gov These studies reveal that sulfinpyrazone binds directly to the URAT1 transporter. nih.govacs.org This binding stabilizes the transporter in an "inward-facing" conformation, a state that effectively blocks the conformational changes necessary for it to transport urate back into the bloodstream. nih.govnih.govacs.org This competitive inhibition at the molecular level is a cornerstone of sulfinpyrazone's uricosuric activity. taylorandfrancis.commdpi.com

Mechanisms of Platelet Function Modulation

Sulfinpyrazone and its metabolites also possess antiplatelet properties, which are attributed to their ability to modulate platelet function. drugbank.comtaylorandfrancis.com This activity is distinct from its uricosuric effects and is primarily achieved through the inhibition of enzyme activity central to platelet aggregation.

The primary mechanism for sulfinpyrazone's antiplatelet effect is the inhibition of cyclo-oxygenase (COX), specifically the COX-1 isoform present in platelets. drugbank.comwindows.net COX-1 is a critical enzyme that converts arachidonic acid into precursors of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. windows.net Sulfinpyrazone acts as a reversible, competitive inhibitor of platelet COX, competing with arachidonic acid for binding to the enzyme. nih.govnih.gov This inhibition reduces the production of thromboxane, thereby decreasing the tendency for platelets to aggregate. nih.gov The inhibitory effects of sulfinpyrazone on COX are more pronounced ex vivo than in vitro, which points to the significant role of its biotransformation into more active metabolites. nih.gov

Research has demonstrated a significant difference in COX-inhibiting potency between sulfinpyrazone and its metabolites, particularly its sulfide (B99878) metabolite. nih.govnih.gov The sulfide metabolite is substantially more potent as a platelet COX inhibitor than the parent drug. nih.govnih.gov One in vitro study found the sulfide metabolite (G25671) to be approximately 15 to 20 times more potent than sulfinpyrazone itself. nih.gov Another study noted the sulfide metabolite is 10 times as potent as the parent compound. nih.gov Due to this higher potency and a long half-life, the sulfide metabolite may lead to a cumulative inhibition of platelet function during chronic administration. nih.gov This evidence strongly supports the hypothesis that the antiplatelet effects observed during therapeutic use of sulfinpyrazone are largely attributable to its metabolites, especially the sulfide form, rather than the parent compound alone. nih.gov

Table 1: Comparative In Vitro COX Inhibitory Potency of Sulfinpyrazone and its Metabolites

| Compound | Relative Potency vs. Sulfinpyrazone | Nature of Inhibition |

|---|---|---|

| Sulfinpyrazone | 1x (Baseline) | Competitive |

| Sulfide Metabolite (G25671) | ~15-20x more potent | Competitive |

| Sulfone Metabolite (G31442) | ~6-7x more potent | Competitive |

| p-hydroxysulfide (G33378) | ~6-7x more potent | Competitive |

Data sourced from in vitro studies on human platelet cyclo-oxygenase activity. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation/Other Names |

|---|---|

| This compound | Sulfinpyrazone |

| Uric Acid | Urate |

| Sulfide Metabolite of Sulfinpyrazone | G25671 |

| Sulfone Metabolite of Sulfinpyrazone | G31442 |

| p-hydroxysulfide Metabolite | G33378 |

| Arachidonic Acid | AA |

| Thromboxane A2 |

Inhibition of Cyclo-oxygenase (COX) Activity

Competitive Inhibition Kinetics

This compound has been identified as a competitive inhibitor of prostaglandin (B15479496) synthesis. ncats.io In studies involving platelet lysates, its inhibitory action was found to be competitive with respect to the substrate, arachidonic acid. ncats.io This competitive nature suggests that sulfinpyrazone vies with the endogenous substrate for the active site of the enzyme, likely cyclooxygenase. The degree of inhibition is dependent on the concentration of the substrate; it is a potent inhibitor when collagen stimulation is dilute but less effective in the presence of stronger stimuli. ncats.io While the mechanism is described as competitive, specific inhibitor constant (Ki) values for this compound in this context are not prominently reported in the literature.

Effects on Platelet Aggregation Pathways in Preclinical Models

In preclinical investigations, this compound demonstrates measurable effects on platelet function, primarily through the inhibition of the release reaction. drugbank.com Its mechanism is linked to its ability to competitively inhibit prostaglandin synthesis. ncats.io This action, in turn, affects pathways dependent on prostaglandin products like thromboxane A2, which are crucial for platelet activation and aggregation.

Modulation of Drug Transport Proteins

This compound is recognized as a modulator of several drug transport proteins, particularly members of the Multidrug Resistance Protein (MRP) family, which are part of the ATP-binding cassette (ABC) transporter superfamily. nih.govmdpi.com

Inhibition of Multidrug Resistance Proteins (MRPs), specifically MRP1, MRP2, and MRP4

This compound acts as a broad-spectrum inhibitor of Multidrug Resistance Proteins (MRPs). nih.gov It has been shown to interact with MRP1, MRP2, and MRP4. nih.govnih.gov Research indicates that sulfinpyrazone can inhibit the transport functions of these proteins. For instance, it inhibits glutathione (B108866) transport in cells expressing MRP1. ncats.io In cells overexpressing MRP2, sulfinpyrazone has been found to significantly inhibit the transport of other substrate drugs, such as vinblastine (B1199706). nih.govmedchemexpress.com Furthermore, sulfinpyrazone is documented to inhibit MRP4-mediated transport. nih.gov

The inhibitory effects of sulfinpyrazone on MRPs can influence the cellular accumulation of various substrates, including anticancer drugs.

| Transporter | Reported IC50 | Substrate/Context |

|---|---|---|

| MRP1 | Not specified | Inhibitor of glutathione transport ncats.io |

| MRP2 | Not specified | Inhibitor of vinblastine transport nih.govmedchemexpress.com |

| MRP4 | 420 µM | Inhibition of PMEA transport nih.gov |

Relationship between Sulfinpyrazone/Vinblastine Export and Glutathione Transport by MRP2

The interaction between sulfinpyrazone and MRP2 is complex, as it functions as both a substrate and a modulator of the transporter's activity. The transport of sulfinpyrazone and the anticancer drug vinblastine by MRP2 is associated with the co-transport of reduced glutathione (GSH).

Interestingly, sulfinpyrazone demonstrates a concentration-dependent dual effect on GSH export in MRP2-expressing cells. At low concentrations, sulfinpyrazone stimulates GSH export. Conversely, at high concentrations, it inhibits GSH export down to control levels. Despite this inhibition of GSH export at higher concentrations, unmodified sulfinpyrazone itself continues to be transported by MRP2. This suggests that at high concentrations, sulfinpyrazone can be transported without the associated export of GSH. These findings indicate that MRP2 may possess at least two distinct substrate-binding sites that exhibit some level of inter-dependency.

Enzyme Inhibition Profiles

This compound is known to inhibit certain enzymes involved in drug metabolism. mdpi.com

Inhibition of UDP-Glucuronosyltransferase (UGT) Enzymes

This compound is metabolized through C-glucuronidation, an uncommon metabolic pathway. nih.gov Studies utilizing human liver microsomes (HLMs) and recombinant human UGT enzymes have identified UGT1A9 as the primary enzyme responsible for the hepatic C-glucuronidation of sulfinpyrazone. nih.gov While other UGT isoforms expressed in the gastrointestinal tract, such as UGT1A7 and UGT1A10, can also metabolize sulfinpyrazone, their rates are considerably lower than that of UGT1A9. nih.gov

The kinetics of sulfinpyrazone C-glucuronidation by HLMs follow Michaelis-Menten kinetics. nih.gov However, when catalyzed specifically by recombinant UGT1A9, the reaction exhibits "weak" negative cooperative kinetics. nih.gov Sulfinpyrazone is also considered a non-selective UGT inhibitor, meaning it can inhibit the activity of multiple UGT isoforms beyond the ones responsible for its own metabolism.

| Enzyme Source | Kinetic Parameter | Value |

|---|---|---|

| Human Liver Microsomes | Km | 51 ± 21 µM nih.gov |

| Human Liver Microsomes | Vmax | 2.6 ± 0.6 pmol/min/mg nih.gov |

| Recombinant UGT1A9 | S50 | 16 µM nih.gov |

Potent and Selective Inhibition of Cytochrome P450 2C9 (CYP2C9)

This compound is a notable inhibitor of Cytochrome P450 2C9 (CYP2C9), a critical enzyme in the metabolism of numerous drugs. The interaction is particularly significant in the context of co-administration with substrates of CYP2C9, such as the potent anticoagulant (S)-warfarin. The clinical relevance of this interaction is primarily driven by the inhibition of the CYP2C9-mediated oxidation of (S)-warfarin, which is the more biologically potent enantiomer of racemic warfarin (B611796). nih.gov This inhibition leads to a marked decrease in the clearance of (S)-warfarin, thereby potentiating its anticoagulant effect. nih.govnih.gov

While sulfinpyrazone itself inhibits CYP2C9, research indicates that its metabolites, particularly the sulfide metabolite, are more potent inhibitors and are likely the primary agents responsible for the observed in vivo effects. nih.gov Kinetic studies using human liver microsomes have determined the inhibition constants (Ki) for sulfinpyrazone and its major metabolites against the formation of (S)-7-hydroxywarfarin, a key metabolic pathway catalyzed by CYP2C9. nih.gov The mean Ki for sulfinpyrazone was found to be 230 μM. In contrast, its sulfide and sulfone metabolites exhibited significantly greater inhibitory potency. nih.gov

The sulfide metabolite, which reaches plasma concentrations comparable to the parent drug during therapy, is a particularly potent inhibitor with a mean Ki of 17 μM. nih.gov The sulfone metabolite is also a more potent inhibitor than sulfinpyrazone itself, with a mean Ki of 73 μM. nih.gov This suggests that the sulfide metabolite is the principal species responsible for the clinically significant drug interaction with (S)-warfarin. nih.gov

| Compound | Mean Inhibition Constant (Ki) (μM) |

|---|---|

| Sulfinpyrazone | 230 |

| Sulfinpyrazone Sulfide | 17 |

| Sulfinpyrazone Sulfone | 73 |

Inhibition of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

This compound has been identified as an inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). CFTR is a cAMP-regulated chloride ion channel crucial for epithelial fluid secretion, and its dysfunction is the underlying cause of cystic fibrosis. While recognized as a CFTR inhibitor, detailed mechanistic studies and specific potency data, such as IC50 values for this compound, are not extensively characterized in the available scientific literature. The molecular basis for its inhibitory action on the CFTR channel remains an area for further investigation.

Pharmacokinetics and Stereoselective Metabolism of Sulfinpyrazone

Metabolic Pathways and Metabolite Characterization

The metabolism of (S)-sulfinpyrazone is complex, involving multiple enzymatic pathways that result in a variety of metabolites. These pathways include hepatic biotransformation through oxidation and reduction reactions, as well as glucuronidation.

Hepatic Biotransformation: Oxidation and Reduction Reactions

The liver is the primary site for the metabolism of this compound, where it undergoes both oxidation and reduction. These reactions are catalyzed by cytochrome P450 (CYP) enzymes and lead to the formation of its major metabolites. mims.comnih.gov

This compound can be oxidized to form sulfinpyrazone (B1681189) sulfone (SPZO). nih.govnih.gov This metabolite is another major product of hepatic biotransformation. mims.comresearchgate.net The oxidation of sulfinpyrazone to its sulfone derivative is catalyzed by cytochrome P450 enzymes, with CYP3A4 being identified as the primary enzyme responsible for this conversion. nih.gov

In addition to the sulfide (B99878) and sulfone metabolites, this compound is also metabolized to hydroxylated derivatives. mims.comnih.gov One such metabolite is p-hydroxysulfide. nih.gov The formation of these hydroxylated compounds represents a minor metabolic pathway. nih.gov Human liver microsomes have been shown to catalyze the formation of two minor phenolic metabolites, one with hydroxylation on the thiophenyl ring and another on an N-phenyl ring. nih.govresearchgate.net Further oxidation of sulfinpyrazone can also lead to a minor polar metabolite with a hydroxylated N-phenyl ring. nih.govresearchgate.net

Table 1: Major Hepatic Metabolites of this compound

| Metabolite | Formation Pathway | Key Enzymes |

| Sulfinpyrazone Sulfide (SPZS) | Reduction | Not specified |

| Sulfinpyrazone Sulfone (SPZO) | Oxidation | CYP3A4 nih.gov |

| p-hydroxysulfide | Hydroxylation | Cytochrome P450 nih.gov |

| p-hydroxy-sulfinpyrazone | Hydroxylation | Cytochrome P450 nih.gov |

Glucuronidation Pathway: C-Glucuronidation

A notable and less common metabolic route for this compound is C-glucuronidation. nih.gov This process involves the direct attachment of glucuronic acid to a carbon atom of the sulfinpyrazone molecule, a reaction that is more unusual than the more common O- or N-glucuronidation pathways. nih.govresearchgate.net The resulting C-glucuronide is a highly polar metabolite that is readily excreted. nih.gov

The C-glucuronidation of sulfinpyrazone is selectively catalyzed by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9). nih.govdrughunter.comresearchgate.net Studies using human liver microsomes and recombinant UGT enzymes have demonstrated that UGT1A9 is the primary isoform responsible for the formation of the sulfinpyrazone C-glucuronide in the liver. nih.govresearchgate.net While other UGT isoforms expressed in the gastrointestinal tract, such as UGT1A7 and UGT1A10, can also metabolize sulfinpyrazone, their contribution is minor compared to that of hepatic UGT1A9. nih.govresearchgate.net The formation of the C-glucuronide is resistant to hydrolysis by β-glucuronidase, which is a characteristic feature of this type of conjugate. nih.govresearchgate.net

Table 2: Kinetic Parameters for Sulfinpyrazone C-Glucuronidation

| Enzyme Source | Kinetic Model | Km (μM) | Vmax (pmol/min/mg) | S50 (μM) |

| Human Liver Microsomes | Michaelis-Menten | 51 ± 21 nih.gov | 2.6 ± 0.6 nih.gov | - |

| UGT1A9 | Hill Equation | - | - | 16 nih.govresearchgate.net |

Structural Analysis of C-Glucuronide Conjugates

Sulfinpyrazone is metabolized in humans through an uncommon pathway known as C-glucuronidation. researchgate.netnih.gov Studies involving human liver microsomes (HLMs) have shown the formation of a single glucuronide metabolite. researchgate.netnih.gov This metabolite's resistance to hydrolysis by β-glucuronidase and acid is a characteristic feature of a C-glucuronide. researchgate.netnih.gov Mass spectrometry has confirmed the identity of this metabolite as sulfinpyrazone β-D-glucuronide (SFZG). researchgate.netnih.gov A C-glucuronide of sulfinpyrazone's sulfone metabolite has also been reported. researchgate.net The formation of C-glucuronides is a significant metabolic pathway for certain drugs, and in the case of sulfinpyrazone, it is catalyzed by specific enzymes. researchgate.net

Enzyme Systems Governing Sulfinpyrazone Metabolism

The metabolism of sulfinpyrazone is primarily hepatic and involves several enzyme systems. mhmedical.com The key transformations include oxidation, reduction, and conjugation reactions. mims.com

Role of Cytochrome P450 Enzymes (CYP2C9, CYP3A4) in Sulfinpyrazone and Sulfinpyrazone Sulfide Oxidation

The oxidation of sulfinpyrazone and its sulfide metabolite is predominantly carried out by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov Specifically, both CYP2C9 and CYP3A4 are responsible for the oxidation of sulfinpyrazone sulfide to sulfinpyrazone. researchgate.netnih.gov However, CYP3A4 is also singularly responsible for the subsequent oxidation of sulfinpyrazone to sulfinpyrazone sulfone. researchgate.netnih.gov While both enzymes contribute to the initial oxidation, studies have suggested that CYP3A4 is approximately ten times more effective than CYP2C9 in this role. researchgate.net The sulfide metabolite of sulfinpyrazone is a potent inhibitor of CYP2C9, with a significantly lower inhibition constant (Ki) than the parent drug, making it a key contributor to drug-drug interactions. nih.gov

Contribution of Flavin Monooxygenases (FMO) and Other Non-CYP Pathways

While CYP enzymes are the primary drivers of sulfinpyrazone oxidation, the potential role of other enzyme systems has been investigated. researchgate.net Flavin-containing monooxygenases (FMOs) are another class of Phase I metabolic enzymes that oxidize compounds containing nucleophilic heteroatoms like sulfur. plos.orgnih.govwikipedia.org However, studies on sulfinpyrazone metabolism using human liver microsomes, under conditions designed to differentiate between CYP and FMO activity (such as heat treatment and pH changes), have indicated that the formation of sulfinpyrazone from its sulfide is dependent on P450 enzymes and not FMOs. researchgate.netnih.gov

Another significant non-CYP pathway is glucuronidation. The C-glucuronidation of sulfinpyrazone is selectively catalyzed by the human UDP-glucuronosyltransferase (UGT) 1A9 in the liver. researchgate.netnih.gov While UGT1A7 and UGT1A10, found in the gastrointestinal tract, can also metabolize sulfinpyrazone, their contribution is minor compared to UGT1A9. nih.gov

Stereoselective Metabolic Transformations

The metabolism of sulfinpyrazone exhibits significant stereoselectivity, meaning that different enantiomers of the drug and its metabolites are processed differently by the body's enzymes. nih.govresearchgate.netnews-medical.neteag.com

Enantioselective Oxidation of Sulfinpyrazone Sulfide to Sulfinpyrazone Enantiomers

The oxidation of the prochiral sulfinpyrazone sulfide to the chiral sulfinpyrazone is a key stereoselective step. researchgate.netnih.gov This transformation is catalyzed by both CYP2C9 and CYP3A4, but with markedly different stereoselectivities. researchgate.netnih.gov CYP2C9 demonstrates high enantiomeric selectivity, producing the sulfinpyrazone enantiomers in a 9:1 ratio. researchgate.netnih.gov In contrast, CYP3A4 catalyzes the same oxidation but with much lower enantioselectivity, resulting in a nearly racemic mixture (58:42 ratio). researchgate.netnih.gov

Differential Metabolic Clearance of Sulfinpyrazone Enantiomers

The stereoselectivity of metabolism extends to the clearance of sulfinpyrazone enantiomers. Sulfinpyrazone has been shown to stereoselectively reduce the metabolic clearance of (S)-warfarin, the more potent enantiomer of the anticoagulant. ahajournals.orgahajournals.org This interaction is primarily due to the inhibition of the CYP2C9-mediated oxidation of (S)-warfarin. nih.gov This highlights how the differential metabolism of sulfinpyrazone's enantiomers can have significant clinical implications in the context of drug-drug interactions. news-medical.neteag.comnews-medical.net

Metabolic Impact of Sulfinpyrazone Metabolites on Enzyme Activity

The metabolic transformation of sulfinpyrazone results in various metabolites that have their own pharmacological and enzymatic interaction profiles. These metabolites can significantly influence the activity of drug-metabolizing enzymes, leading to notable drug-drug interactions.

The primary enzymes involved in the metabolism of sulfinpyrazone and its sulfide metabolite (SPZS) are cytochrome P450 (CYP) isoforms, specifically CYP2C9 and CYP3A4. nih.gov Human liver microsomes are responsible for the oxidation of sulfinpyrazone sulfide to sulfinpyrazone, a reaction catalyzed by both CYP2C9 and CYP3A4. nih.gov Subsequently, CYP3A4 is solely responsible for the further oxidation of sulfinpyrazone to sulfinpyrazone sulfone. nih.gov

The metabolites of sulfinpyrazone, particularly the sulfide metabolite, have been identified as potent inhibitors of certain CYP enzymes. This inhibitory action is central to understanding the drug's interaction profile. For instance, the sulfide metabolite is a primary contributor to the inhibition of CYP2C9-catalyzed formation of (S)-7-hydroxywarfarin, which is the major inactive metabolite of (S)-warfarin. nih.gov This interaction is stereoselective, with sulfinpyrazone significantly augmenting the hypoprothrombinemic effect of (S)-warfarin by reducing its metabolic clearance, while having a lesser effect on R-warfarin. ahajournals.orgahajournals.org

Kinetic studies have quantified the inhibitory potential of sulfinpyrazone and its major metabolites on CYP2C9. The sulfide metabolite, in particular, demonstrates a significantly lower inhibition constant (Ki) compared to the parent drug, indicating a more potent inhibition. nih.gov

| Compound | Enzyme | Mean Ki (μM) | Effect |

| Sulfinpyrazone | CYP2C9 | 230 | Inhibition of (S)-7-hydroxywarfarin formation |

| Sulfinpyrazone Sulfide | CYP2C9 | 17 | Inhibition of (S)-7-hydroxywarfarin formation |

| Sulfinpyrazone Sulfone | CYP2C9 | 73 | Inhibition of (S)-7-hydroxywarfarin formation |

| Data sourced from kinetic studies in human liver microsomes. nih.gov |

Beyond CYP2C9, sulfinpyrazone has been shown to have a dual action on drug metabolism, capable of both inhibiting and inducing different CYP450 enzymes. nih.gov For example, while it inhibits the metabolism of substrates for one group of enzymes, it can induce the metabolism of others, such as theophylline. nih.gov Furthermore, sulfinpyrazone is also recognized as an inhibitor of UDP-glucuronosyltransferase (UGT). ncats.iohmdb.ca

The metabolic impact extends to other enzymes and transporters as well. Sulfinpyrazone and its sulfide metabolite are known to possess cyclooxygenase (COX) inhibitory effects. ncats.io Additionally, sulfinpyrazone has been identified as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) and several multidrug resistance-associated proteins (MRPs). ncats.iohmdb.ca

Molecular and Biochemical Interactions of S Sulfinpyrazone

Stereoselective Inhibition of Cytochrome P450 Enzymes by Sulfinpyrazone (B1681189)

Sulfinpyrazone exhibits complex and stereoselective interactions with the cytochrome P450 (CYP) system, a critical family of enzymes responsible for drug metabolism. Its effects are not uniform across all CYP isoforms; instead, it demonstrates a notable selectivity, primarily targeting CYP2C9 while also influencing other enzymes like CYP3A4. researchgate.net Research indicates that sulfinpyrazone can have differential effects, inhibiting certain CYP enzymes while potentially inducing others. nih.gov This selective inhibition is central to understanding its significant drug-drug interactions.

(S)-Sulfinpyrazone is recognized as a potent and competitive inhibitor of Cytochrome P450 2C9 (CYP2C9). scbt.comncats.io This enzyme is responsible for metabolizing many clinically important drugs, including a variety of nonsteroidal anti-inflammatory drugs (NSAIDs), tolbutamide (B1681337), and the S-enantiomer of warfarin (B611796). researchgate.net The inhibitory effect of sulfinpyrazone on CYP2C9 is a key factor in its drug interaction profile. nih.gov

Interestingly, the parent compound is not the sole or even the primary inhibitor. Kinetic studies have revealed that the major metabolites of sulfinpyrazone, particularly sulfinpyrazone sulfide (B99878), are significantly more potent inhibitors of CYP2C9 than sulfinpyrazone itself. nih.govnih.gov The sulfide metabolite circulates at plasma concentrations comparable to the parent drug, and its inhibitory constant (Ki) is substantially lower, suggesting it is the primary species responsible for the observed clinical interactions mediated through CYP2C9 inhibition. nih.govnih.gov

Table 1: In Vitro Inhibition of CYP2C9-Mediated (S)-7-hydroxywarfarin Formation

| Inhibitor | Mean Ki (μM) | Source |

|---|---|---|

| Sulfinpyrazone | 230 | nih.gov |

| Sulfinpyrazone Sulfide | 17 | nih.gov |

| Sulfinpyrazone Sulfone | 73 | nih.gov |

The preferential inhibition of CYP2C9 by sulfinpyrazone has profound implications for the metabolism of its chiral substrates, most notably (S)-warfarin. upol.cz Racemic warfarin is a mixture of two enantiomers, (S)-warfarin and (R)-warfarin. The (S)-enantiomer is approximately three to five times more potent as an anticoagulant than the (R)-enantiomer. nih.gov The primary metabolic pathway for the clearance of the highly potent (S)-warfarin is 7-hydroxylation, a reaction catalyzed almost exclusively by CYP2C9. nih.gov

When co-administered, sulfinpyrazone and its sulfide metabolite competitively inhibit the CYP2C9-mediated metabolism of (S)-warfarin. nih.govnih.gov This leads to a marked decrease in the clearance of (S)-warfarin, a significant increase in its plasma concentrations, and a potentiation of its anticoagulant effect. nih.govahajournals.org This stereoselective interaction significantly augments the hypoprothrombinemia caused by racemic warfarin. nih.govahajournals.org In contrast, the clearance of the less potent (R)-warfarin is actually increased, an effect attributed to its displacement from plasma protein binding sites rather than enzyme induction. nih.gov This dual, opposing effect on the two enantiomers underscores the stereochemical precision of the interaction.

Table 2: Effect of Sulfinpyrazone on the Pharmacokinetics of Warfarin Enantiomers

| Parameter | (S)-Warfarin | (R)-Warfarin | Source |

|---|---|---|---|

| Effect on Clearance | Markedly Decreased | Increased | nih.gov |

| Mechanism of Interaction | Inhibition of CYP2C9-mediated oxidation | Displacement from plasma protein binding sites | nih.gov |

| Resulting Clinical Effect | Significant augmentation of hypoprothrombinemia | Little to no change in hypoprothrombinemia | ahajournals.org |

Inhibition and Modulation of Drug Transporters

This compound's interactions extend beyond metabolic enzymes to include a variety of drug transporters. These proteins are crucial for the absorption, distribution, and elimination of numerous endogenous and exogenous compounds, including uric acid and various drugs.

Sulfinpyrazone is a well-established inhibitor of several transporters involved in renal urate handling. Its uricosuric effect—the potentiation of uric acid excretion—is primarily achieved through the competitive inhibition of urate reabsorption in the proximal convoluted tubule of the kidney. ncats.iodrugbank.com This action is mediated through the inhibition of the urate anion transporter 1 (URAT1) and the organic anion transporter 4 (OAT4). ncats.iodrugbank.commdpi.com By blocking these transporters, sulfinpyrazone reduces the reabsorption of filtered uric acid from the renal tubule back into the bloodstream, thereby lowering plasma urate levels. mdpi.com While effective, it is considered a less selective agent compared to newer drugs targeting these pathways. mdpi.com

Sulfinpyrazone also interacts with members of the Multidrug Resistance Protein (MRP) family, which are part of the ATP-binding cassette (ABC) transporter superfamily. drugbank.comfrontiersin.org These transporters are involved in the efflux of a wide range of substances, including conjugated and unconjugated drugs. oup.com

Sulfinpyrazone's interaction with MRPs is complex and can be described as modulation rather than simple inhibition. It has been shown to inhibit MRP1. drugbank.comoup.com However, its effect on other MRPs can be concentration-dependent and even contradictory between species. For instance, in studies with human MRP2, low concentrations of sulfinpyrazone stimulated transporter activity, while higher concentrations were inhibitory. researchgate.netnih.gov Unmodified sulfinpyrazone itself is also transported by MRP2. nih.gov Similarly, its interaction with MRP4, a transporter involved in renal urate efflux, is biphasic; it stimulates transport at low concentrations and inhibits it at higher concentrations. nih.gov This complex modulation can influence drug-drug interactions and the disposition of various MRP substrates. researchgate.netnih.gov

Table 3: Summary of this compound Interactions with Drug Transporters

| Transporter Family | Specific Transporter | Effect of Sulfinpyrazone | Primary Consequence | Source |

|---|---|---|---|---|

| Urate/Organic Anion Transporters | URAT1 | Inhibition | Decreased urate reabsorption (uricosuric effect) | drugbank.commdpi.com |

| OAT4 | Inhibition | Decreased urate reabsorption | drugbank.commdpi.comnih.gov | |

| Multidrug Resistance Proteins (MRPs) | MRP1 | Inhibition | Inhibition of organic anion transport | drugbank.comoup.com |

| MRP2 | Modulation (Stimulation at low conc., Inhibition at high conc.); Substrate | Altered transport of MRP2 substrates | researchgate.netnih.gov | |

| MRP4 | Modulation (Stimulation at low conc., Inhibition at high conc.) | Altered renal urate efflux | nih.govmdpi.com |

Interactions with Other Metabolic Enzymes

Beyond its prominent effects on CYP2C9 and drug transporters, sulfinpyrazone interacts with other enzymes involved in drug metabolism and physiological processes. It has been identified as an inhibitor of UDP-glucuronosyltransferases (UGTs), another major family of Phase II drug-metabolizing enzymes. ncats.iodrugbank.com This could potentially affect the clearance of drugs that undergo glucuronidation.

Furthermore, sulfinpyrazone and its sulfide metabolite are known to possess cyclooxygenase (COX) inhibitory effects. drugbank.com Research has also pointed to a dual and differential action on the broader CYP450 system. While it strongly inhibits the CYP isoform responsible for metabolizing (S)-warfarin and tolbutamide (CYP2C9), it appears to induce the CYP isoform(s) responsible for the metabolism of theophylline. nih.gov Additionally, studies using human liver microsomes have shown that CYP3A4 is involved in the metabolism of sulfinpyrazone, catalyzing its oxidation to sulfinpyrazone sulfone, and also contributes to the oxidation of the sulfinpyrazone sulfide metabolite. researchgate.net

Inhibition of UDP-Glucuronosyltransferases

This compound, a chiral sulfoxide (B87167), demonstrates significant interactions with UDP-Glucuronosyltransferases (UGTs), a critical family of Phase II metabolic enzymes responsible for the glucuronidation and subsequent elimination of various compounds. researchgate.net While much of the research has been conducted on the racemic mixture (±)-Sulfinpyrazone, the findings are foundational to understanding the enantiomer-specific effects. Sulfinpyrazone is recognized as a broad inhibitor of UGTs. aapharma.ca Its inhibitory activity is particularly noted against most enzymes in the UGT1A subfamily. ahajournals.org

The interaction mechanism involves specific hydrogen bonding and steric effects within the enzyme's active site. researchgate.net The presence of the electron-withdrawing sulfinyl group in its structure may enhance its reactivity. researchgate.net Research has shown that sulfinpyrazone and similar compounds can be used as inhibitor probes to characterize the activity of specific human UGT isoforms. nih.gov

Interestingly, while it inhibits many UGTs, sulfinpyrazone itself is a substrate for a specific few. The primary biotransformation pathway for sulfinpyrazone in humans is an uncommon C-glucuronidation, catalyzed almost exclusively by the hepatic enzyme UGT1A9. ahajournals.orgunl.edu This reaction, which forms a direct carbon-carbon bond between the pyrazolidine (B1218672) ring of sulfinpyrazone and glucuronic acid, is highly selective. unl.edu While UGT1A7 and UGT1A10, found in the gastrointestinal tract, can also metabolize sulfinpyrazone, their contribution is minor compared to UGT1A9. unl.edu

The selective nature of this metabolism allows sulfinpyrazone to be used as a specific substrate probe for assessing UGT1A9 activity in human liver microsomes (HLMs). unl.edu Kinetic studies of this reaction in HLMs have been characterized, as detailed in the table below.

Table 1: Kinetic Parameters for Sulfinpyrazone C-Glucuronidation in Human Liver Microsomes

| Parameter | Mean Value (±S.D.) |

|---|---|

| Km (Michaelis constant) | 51 (±21) µM |

| Vmax (Maximum reaction velocity) | 2.6 (±0.6) pmol/min·mg |

Data sourced from studies on racemic sulfinpyrazone incubated with human liver microsomes. unl.edu

Although specific inhibitory constants for the (S)-enantiomer against various UGTs are not extensively detailed, the known stereoselectivity of UGT enzymes suggests that the inhibitory profile of this compound likely differs from its (R)-enantiomer. helsinki.ficore.ac.uk

Effects on Other Phase I and Phase II Enzymes

Beyond its interaction with UGTs, this compound exhibits significant effects on other key metabolic enzymes. It is identified as a potent and highly selective inhibitor of Cytochrome P450 2C9 (CYP2C9), a major Phase I enzyme. ahajournals.orgnih.govdrugbank.com This inhibition is a key factor in several clinically relevant drug interactions. ahajournals.org

In addition to CYP inhibition, sulfinpyrazone and its sulfide metabolite are known to inhibit cyclooxygenase (COX) enzymes, which contributes to its antiplatelet effects. drugbank.com The compound also acts as an inhibitor of several multidrug resistance-associated proteins (MRPs), which are involved in the transport of conjugated metabolites out of cells. drugbank.com

Conversely, some research indicates that sulfinpyrazone can also act as an inducer of hepatic microsomal enzymes. helsinki.fi A study in healthy volunteers showed that prolonged administration led to increased antipyrine (B355649) clearance and urinary excretion of D-glucaric acid, both markers of enhanced liver enzyme activity. helsinki.fi This dual role as both an inhibitor of specific enzymes (like CYP2C9) and an inducer of others highlights its complex metabolic profile.

Table 2: Summary of this compound's Effects on Various Metabolic Enzymes

| Enzyme/Protein Family | Phase | Effect |

|---|---|---|

| UDP-Glucuronosyltransferases (UGTs) | Phase II | Broad Inhibition (esp. UGT1A subfamily) ahajournals.orgnih.gov |

| Cytochrome P450 2C9 (CYP2C9) | Phase I | Potent, Selective Inhibition ahajournals.orgnih.govdrugbank.com |

| Cyclooxygenase (COX) | Phase I Related | Inhibition drugbank.com |

| Multidrug Resistance-Associated Proteins (MRPs) | Efflux Pump | Inhibition drugbank.com |

Protein Binding and Displacement Studies (Mechanistic Research)

The interaction of this compound with plasma proteins is a crucial aspect of its pharmacokinetics, influencing its distribution and availability. researchgate.net As with many chiral drugs, these protein interactions can be stereoselective, meaning the (S) and (R) enantiomers may bind with different affinities. mdpi.comwvu.edu

Plasma Protein Binding Characteristics

Sulfinpyrazone is extensively bound to plasma proteins, with a bound fraction reported to be between 98% and 99%. drugbank.comnih.gov Research has demonstrated that this binding occurs almost exclusively to human serum albumin (HSA), with no significant evidence of binding to other serum proteins. aapharma.canih.gov

Detailed studies using equilibrium dialysis have characterized the binding of sulfinpyrazone and its metabolites to HSA. These studies calculated the association constants for the primary and secondary binding sites on the albumin molecule. nih.gov

Table 3: Binding of Sulfinpyrazone and its Metabolites in Human Serum and to Human Serum Albumin (HSA)

| Compound | % Bound in Serum (at 20 µg/mL) | Primary Association Constant (K1) with HSA (M-1) |

|---|---|---|

| Sulfinpyrazone | 99.1% | Not specified |

| Sulfide Metabolite | 99.8% | 1.8 x 106 |

| Sulfone Metabolite | 98.3% | Not specified |

Data sourced from studies using equilibrium dialysis. nih.gov

While these studies provide detailed binding characteristics, they were conducted with racemic sulfinpyrazone. The principles of stereoselectivity suggest that the (S)-enantiomer's binding affinity and constants may differ from those of the (R)-enantiomer. mdpi.comresearchgate.net

Stereoselective Displacement of Other Chiral Compounds from Binding Sites

Given its high affinity for human serum albumin, sulfinpyrazone has the potential to displace other drugs from their albumin binding sites. aapharma.ca This is particularly relevant for co-administered drugs that are also highly protein-bound. mdpi.com Early reports suggested that sulfinpyrazone could potentiate the action of sulfonamides by displacing them from plasma proteins. aapharma.ca

A significant area of research has been the interaction between sulfinpyrazone and the chiral anticoagulant warfarin. It was initially hypothesized that sulfinpyrazone enhanced warfarin's effect by displacing it from albumin. However, mechanistic studies revealed a different, more complex interaction. Research has shown that sulfinpyrazone does not significantly alter warfarin's protein binding or increase its free fraction at clinically relevant concentrations. nih.govresearchgate.netalljournals.cn

Instead, the interaction is a stereoselective metabolic one. Sulfinpyrazone significantly augments the anticoagulant effect of racemic warfarin by selectively inhibiting the metabolic clearance of the more potent (S)-warfarin enantiomer, an effect mediated by its inhibition of the CYP2C9 enzyme. ahajournals.org Simultaneously, it was found to increase the clearance of the less potent (R)-warfarin. ahajournals.org Therefore, while a potent stereoselective interaction exists with the chiral drug warfarin, the mechanism is primarily metabolic inhibition rather than a direct stereoselective displacement from protein binding sites. ahajournals.orgnih.gov

Advanced Analytical and Methodological Approaches in S Sulfinpyrazone Research

Development of Chiral Bioanalytical Assays

The development of robust chiral bioanalytical assays is fundamental to studying the individual enantiomers of sulfinpyrazone (B1681189) and their metabolites. researchgate.net These assays are necessary to measure the concentrations of each enantiomer in biological samples to evaluate their distinct absorption, distribution, metabolism, and excretion properties. researchgate.net

Quantitative Enantiomeric Analysis in Complex Biological Matrices

The quantitative analysis of (S)-sulfinpyrazone and its enantiomer in complex biological matrices like plasma, urine, and tissue homogenates presents a significant analytical challenge. researchgate.netbrieflands.com Bioanalytical methods must be developed and validated to ensure accuracy and reproducibility in quantifying these analytes. brieflands.com High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering the high sensitivity and selectivity required for distinguishing between enantiomers and their metabolites within a complex mixture. nih.govresearchgate.net

The process often involves meticulous sample preparation to extract the analytes from the biological matrix, followed by chromatographic separation on a chiral stationary phase. nih.govnews-medical.net The use of internal standards is crucial for accurate quantification. For instance, in the analysis of warfarin (B611796) enantiomers, a structurally similar compound, p-chlorowarfarin, has been used as an internal standard. researchgate.net

Method Development for Chiral Separations (HPLC, SFC)

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the primary techniques for the chiral separation of sulfinpyrazone enantiomers. shimadzu.comtandfonline.com

HPLC: Chiral HPLC methods often utilize chiral stationary phases (CSPs) to achieve separation. news-medical.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. bgb-analytik.com The development of a chiral HPLC method is often a process of trial and error, involving the screening of various columns and mobile phases to achieve optimal resolution. bgb-analytik.comfagg.be The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is critical for achieving separation. bgb-analytik.com

SFC: Supercritical fluid chromatography has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. fagg.beamericanpharmaceuticalreview.comfagg.be SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier. americanpharmaceuticalreview.com The lower viscosity and higher diffusivity of supercritical fluids lead to more efficient separations. researchgate.net Similar to HPLC, method development in SFC involves screening different CSPs and optimizing parameters like pressure, temperature, and modifier concentration. fagg.be

A comparative look at these two techniques reveals that while HPLC remains a robust and well-established method, SFC can offer significant improvements in speed and efficiency, making it particularly valuable in high-throughput screening environments. shimadzu.comamericanpharmaceuticalreview.com

Detection and Quantification of Chiral Metabolites

The detection and quantification of chiral metabolites are essential for a complete understanding of the metabolic fate of this compound. researchgate.net The metabolism of sulfinpyrazone can lead to the formation of several metabolites, including sulfinpyrazone sulfide (B99878) and sulfinpyrazone sulfone, which may themselves be chiral. nih.govnih.gov

LC-MS/MS is the technique of choice for detecting and quantifying these metabolites due to its high sensitivity and specificity. nih.gov The identification of unknown metabolites often involves a combination of high-resolution mass spectrometry (HRMS) to determine the elemental composition and tandem mass spectrometry (MS/MS) to obtain structural information through fragmentation patterns. nih.gov

In vitro studies have shown that the metabolism of sulfinpyrazone sulfide to sulfinpyrazone is stereoselective. nih.gov The formation of these metabolites can be quantified using calibration curves generated from synthesized standards of the metabolites. When standards are unavailable, relative quantification can be performed by comparing the peak areas of the metabolites to that of the parent compound, although this approach has limitations due to potential differences in ionization efficiency. rsc.org

In Vitro Experimental Models for Mechanistic Studies

In vitro models are indispensable tools for investigating the mechanisms of drug metabolism and drug-drug interactions at the molecular level. dls.com These models allow for the controlled study of specific enzymes and pathways involved in the biotransformation of this compound.

Utilization of Human Liver Microsomes (HLMs) and Cytosolic Fractions

Human liver microsomes (HLMs) are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are a rich source of phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. dls.comthermofisher.com HLMs are widely used to study the metabolic stability of compounds, identify metabolites, and investigate enzyme kinetics and inhibition. dls.com

Studies using HLMs have been instrumental in elucidating the role of CYP enzymes in the metabolism of sulfinpyrazone and its metabolites. nih.govnih.gov For example, research has shown that HLMs catalyze the oxidation of sulfinpyrazone sulfide to a mixture of sulfinpyrazone enantiomers. nih.govresearchgate.net Kinetic studies in HLMs have determined the inhibition constants (Ki) of sulfinpyrazone and its metabolites for specific CYP isoforms, providing insights into their potential for drug-drug interactions. nih.gov For instance, the sulfide metabolite of sulfinpyrazone was found to be a more potent inhibitor of CYP2C9 than the parent drug. nih.gov

The cytosolic fraction, which contains soluble enzymes, can also be utilized in metabolic studies, although the primary enzymes involved in sulfinpyrazone metabolism are located in the microsomes.

Table 1: Inhibition of (S)-7-hydroxywarfarin formation by sulfinpyrazone and its metabolites in human liver microsomes.

| Inhibitor | Mean Ki (µM) |

|---|---|

| Sulfinpyrazone | 230 |

| Sulfinpyrazone sulfide | 17 |

| Sulfinpyrazone sulfone | 73 |

Data from a study on three human livers. nih.gov

Application of cDNA-Expressed Cytochrome P450s and UGTs

To identify the specific enzymes responsible for the metabolism of a drug, researchers utilize cDNA-expressed enzyme systems. nih.gov These systems involve expressing a single human CYP or UGT enzyme in a host cell line, such as insect cells or bacteria, allowing for the study of that enzyme's activity in isolation. nih.gov

The use of cDNA-expressed CYPs has been crucial in identifying the specific isoforms involved in sulfinpyrazone metabolism. nih.govresearchgate.net Studies have demonstrated that both CYP2C9 and CYP3A4 are responsible for the oxidation of sulfinpyrazone sulfide to sulfinpyrazone, while CYP3A4 alone catalyzes the further oxidation to sulfinpyrazone sulfone. nih.govresearchgate.net

Furthermore, these systems have revealed the stereoselectivity of these enzymes. CYP2C9 was found to metabolize sulfinpyrazone sulfide to sulfinpyrazone with a high degree of enantiomeric selectivity (9:1), whereas the P450 3A4-catalyzed oxidation showed much lower enantioselectivity (58:42). nih.gov

While the role of UGTs in the metabolism of sulfinpyrazone itself is less characterized, cDNA-expressed UGTs are valuable tools for investigating potential glucuronidation pathways for the parent drug or its metabolites. researchgate.netmdpi.com

Table 2: Enantioselectivity of CYP-mediated oxidation of sulfinpyrazone sulfide.

| Enzyme | Enantiomeric Ratio (this compound : (R)-sulfinpyrazone) |

|---|---|

| CYP2C9 | 90:10 |

| CYP3A4 | 58:42 |

Data from studies using cDNA-expressed enzymes. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Sulfinpyrazone |

| Sulfinpyrazone sulfide |

| Sulfinpyrazone sulfone |

| (S)-Warfarin |

| p-Chlorowarfarin |

| Warfarin |

| (S)-7-hydroxywarfarin |

| Trifluoperazine |

| 17β-estradiol |

| Propofol |

| 1-naphthol |

Cell-Based Assays for Transporter Inhibition and Substrate Specificity

Cell-based assays are fundamental tools for characterizing the interaction of this compound with various drug transporters. These assays typically involve cell lines that either endogenously express or are engineered to overexpress specific transporter proteins. frontiersin.org By measuring the uptake or efflux of a labeled substrate in the presence and absence of this compound, researchers can determine its inhibitory potential and whether it acts as a substrate for a particular transporter. frontiersin.orgbioivt.com

Commonly used cell lines in these assays include Caco-2 cells, which are derived from human colon cancer and express several relevant transporters, and transfected cell lines like HEK293 or MDCKII that are modified to express a single transporter of interest. mdpi.com The choice of cell line depends on the specific transporter being investigated.

Methods for Assessing Transporter Interaction:

Radiolabeled Substrate Uptake/Efflux: This classic method involves incubating cells with a radiolabeled probe substrate for a specific transporter and measuring its accumulation or depletion over time. frontiersin.org The effect of this compound on this process reveals its inhibitory or stimulatory activity. mdpi.com

Fluorescent Substrate Assays: The use of fluorescent substrates allows for high-throughput screening of transporter inhibitors. Changes in fluorescence intensity inside the cells correspond to the transport activity. researchgate.net

Mass Spectrometry-Based Assays: This powerful technique enables the direct measurement of unlabeled this compound and its metabolites inside the cells, providing quantitative data on its transport and intracellular concentration. frontiersin.org

Research has shown that sulfinpyrazone and its metabolites can inhibit several transporters, including the urate anion transporter (hURAT1), organic anion transporter 4 (hOAT4), and multidrug resistance-associated proteins (MRPs). drugbank.comexplorationpub.comhmdb.ca For instance, studies have demonstrated that sulfinpyrazone inhibits MRP4-mediated urate transport. nih.gov The stereoselectivity of these interactions is an important area of investigation, as enantiomers can exhibit different affinities and inhibitory potencies for the same transporter. researchgate.netnih.gov

Table 1: Examples of Cell-Based Assays in this compound Research

| Assay Type | Cell Line | Transporter Studied | Typical Finding | Reference |

|---|---|---|---|---|

| Urate Transport Inhibition | HEK293 | MRP4 | Sulfinpyrazone inhibits urate transport. | nih.gov |

| Transporter Inhibition | Various | General | Probenecid (B1678239) and sulfinpyrazone are used as reference inhibitors. | researchgate.net |

| Substrate Efflux | MDCKII-hBCRP | BCRP | Quantification of substrate exclusion from cells. | mdpi.com |

Computational and Modeling Approaches

Computational and modeling techniques are increasingly employed to complement experimental data and provide deeper insights into the molecular mechanisms underlying the interactions of this compound with biological targets. hmdb.ca

Structure-Activity Relationship (SAR) Studies for Enantiomers

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. dokumen.pub For chiral molecules like sulfinpyrazone, SAR studies are crucial for elucidating the differences in activity between its enantiomers. researchgate.net By systematically modifying the chemical structure of this compound and its counterpart, (R)-sulfinpyrazone, and evaluating their effects on specific transporters, researchers can identify the key structural features responsible for their potency and selectivity. acs.orguni-duesseldorf.de These studies often reveal that one enantiomer is significantly more active or has a different interaction profile than the other. nih.gov For example, research on other chiral drugs has shown that stereoselectivity in transporter inhibition can be substantial, with one enantiomer being a much more potent inhibitor than the other. nih.gov

Machine Learning for Predicting Transporter Interactions

Machine learning (ML) is emerging as a powerful tool in pharmacology for predicting drug-transporter interactions. jocpr.commdpi.com By training algorithms on large datasets of known drug-transporter interactions, ML models can learn to predict whether a new compound, such as this compound, is likely to be a substrate or inhibitor of a specific transporter. openaccessgovernment.orgmit.edu These models typically use the chemical structure and physicochemical properties of the compounds as input features. uspharmacist.com This predictive capability can help prioritize experimental studies and accelerate the identification of potential drug-drug interactions. openaccessgovernment.org Recent advancements have seen the development of ML models that can predict interactions with a high degree of accuracy for various transporters. mit.eduuspharmacist.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide a three-dimensional view of how a ligand, such as this compound, binds to its target protein. nih.govwindows.netmdpi.com

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. frontiersin.org For this compound, docking studies can be used to visualize its binding pose within the active site of a transporter protein, identifying key amino acid residues involved in the interaction. scielo.sa.cr This information helps to explain the observed biological activity and can guide the design of more potent and selective analogs. uni-duesseldorf.de

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. mdpi.com These simulations can reveal the stability of the binding pose predicted by docking and provide insights into the conformational changes that occur upon binding. nih.gov By analyzing the trajectory of the simulation, researchers can calculate binding free energies, which provide a quantitative measure of the binding affinity. frontiersin.org

Preclinical Research Models for Mechanistic Elucidation of S Sulfinpyrazone

In Vitro Studies on Platelet Function and Aggregation

In vitro models have been crucial in dissecting the direct effects of (S)-Sulfinpyrazone and its metabolites on platelet activity, independent of systemic physiological factors.

The antiplatelet effect of sulfinpyrazone (B1681189) is largely attributed to the inhibition of cyclo-oxygenase (COX), an enzyme critical for the synthesis of thromboxane (B8750289) A2, a potent platelet agonist. In vitro studies have demonstrated that sulfinpyrazone acts as a competitive inhibitor of platelet COX. capes.gov.brnih.gov However, research indicates that the parent compound is less potent than its metabolites.

A comparative study on human platelet COX activity revealed significant differences in inhibitory potency between sulfinpyrazone and its major metabolites. nih.gov The sulfide (B99878) metabolite (G25671) was found to be approximately 15-20 times more potent than sulfinpyrazone itself. nih.gov Other metabolites, such as the sulfone (G31442) and p-hydroxysulfide (G33378), also showed greater potency, being about 6-7 times more effective than the parent drug. nih.gov This suggests that the therapeutic antiplatelet effects observed in vivo are likely due to the biotransformation of sulfinpyrazone into its more active metabolites. nih.govnih.gov The inhibition is reversible, which contrasts with the irreversible acetylation of COX by aspirin. ahajournals.org

Table 1: Comparative In Vitro Inhibitory Potency on Platelet Cyclo-oxygenase nih.gov

| Compound | Relative Inhibitory Potency (Compared to Sulfinpyrazone) |

|---|---|

| Sulfinpyrazone | 1x |

| Sulfide Metabolite (G25671) | ~15-20x |

| Sulfone Metabolite (G31442) | ~6-7x |

| p-Hydroxysulfide Metabolite (G33378) | ~6-7x |